IMR-1

Notch transcriptional complex Maml1 recruitment inhibition Chromatin immunoprecipitation

Notch pathway inhibitors like DAPT block upstream NICD release, confounding transcriptional complex studies. IMR-1 solves this: a validated chemical probe that selectively inhibits Maml1 recruitment to the assembled Notch ternary complex. - Mechanism: Ethyl ester prodrug (MW 353.41) converts to active IMR-1A; binds NICD-CSL interface (Arg2061/Arg2071). - In vivo efficacy: 15 mg/kg achieves tumor suppression equivalent to DAPT 20 mg/kg without GI toxicity or weight loss. - Selectivity: Suppresses Notch-dependent lines (SUM149, HT-1080) but spares Notch-independent cells (MCF-7, H23) at 15-45 µM.

Molecular Formula C15H15NO5S2
Molecular Weight 353.4 g/mol
Cat. No. B3489926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMR-1
Molecular FormulaC15H15NO5S2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
InChIInChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7-
InChIKeyQHPJWPQRZMBKTG-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IMR-1: Notch Transcriptional Complex Inhibitor


IMR-1 (Inhibitor of Mastermind Recruitment-1) is a first-in-class, cell-permeable small molecule that directly targets the assembly of the Notch transcriptional activation complex. Unlike upstream pathway inhibitors, IMR-1 binds to the intracellular domain of Notch1 and blocks the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, thereby attenuating Notch target gene transcription [1]. The compound is supplied as an ethyl ester prodrug (MW 353.41, CAS 310456-65-6) that undergoes intracellular esterase hydrolysis to yield the active free acid metabolite IMR-1A . IMR-1 demonstrates antitumor efficacy in Notch-dependent preclinical models and serves as a validated chemical probe for dissecting Notch-mediated transcriptional regulation [2].

Mechanism Notch transcriptional complex assembly probe
Activation Intracellular esterase-mediated prodrug conversion
Format Cell-permeable small molecule for ChIP/transcriptomic studies

Notch Pathway Inhibitor Selectivity


Notch pathway inhibitors exhibit fundamentally divergent mechanisms of action that preclude interchangeable substitution in research applications. γ-Secretase inhibitors such as DAPT block the proteolytic release of the Notch intracellular domain (NICD), thereby affecting all four Notch paralogs and numerous non-Notch substrates including amyloid precursor protein . In contrast, IMR-1 acts downstream at the level of the assembled transcriptional complex, specifically blocking Maml1 recruitment without altering NICD levels or Notch1 promoter occupancy [1]. Furthermore, the emergence of NACK-targeting compounds and optimized analogs like NADI-351 introduces additional selection complexity [2]. These mechanistic distinctions translate to differential target gene expression profiles, cell-type selectivity, and in vivo tolerability, making compound-specific validation essential for experimental reproducibility.

Attribute
IMR-1
γ-Secretase Inhibitor (e.g., DAPT)
Mechanism
Blocks Maml1 recruitment to NTC
Blocks NICD release (pan-Notch)
Notch1 Promoter Occupancy
Retained
Reduced
Off-target γ-Secretase Substrates
Not affected
May be affected (e.g., APP)
Transcriptional Profile
Notch target gene selective
Broader, pan-Notch

Mechanistic differences may shift target-gene expression and cell-type selectivity; compound-specific validation is required.

IMR-1 Comparative Performance Evidence


Maml1 Recruitment Disruption at Notch Complex

IMR-1 selectively inhibits the recruitment of Maml1 to the Notch ternary complex on chromatin without affecting Notch1 occupancy on the HES1 promoter. In contrast, the γ-secretase inhibitor DAPT reduces both Maml1 and Notch1 promoter occupancy, consistent with its upstream mechanism of blocking NICD release [1]. This distinction was demonstrated in Notch-dependent OE33 and 786-0 cell lines via chromatin immunoprecipitation (ChIP) assays [2].

Maml1 Recruitment
Head-to-head
IMR-1: Maml1 occupancy decreased; Notch1 occupancy unchanged. DAPT: both decreased.
Supports ChIP-based mechanism dissection
OE33/786-0 cells; ChIP assay
Notch transcriptional complex Maml1 recruitment inhibition Chromatin immunoprecipitation Mechanism of action differentiation

Intracellular Prodrug Activation to IMR-1A

IMR-1 functions as an ethyl ester prodrug that is hydrolyzed by intracellular esterases to yield the active free acid metabolite IMR-1A . IMR-1A exhibits an IC50 of 0.5 μM against Notch transcriptional activation, representing a 50-fold increase in potency relative to the parent compound IMR-1 (IC50 = 26 μM) . Surface plasmon resonance (SPR) analysis confirms IMR-1A binds to the Notch1 intracellular domain with a Kd of 2.9 μM .

Prodrug Activation
Head-to-head
IMR-1 IC50 26 μM; IMR-1A IC50 0.5 μM
Reported metabolic activation context
Kd IMR-1A 2.9 μM (SPR); cell-based reporter assay
Prodrug activation Intracellular esterase IMR-1A metabolite Potency enhancement

In Vivo Tumor Suppression in PDX Models

In two independent patient-derived xenograft (PDX) models of esophageal adenocarcinoma (EAC29 and EAC47), IMR-1 administered at 15 mg/kg intraperitoneally significantly abrogated tumor growth to a level comparable to that achieved with DAPT treatment at 20 mg/kg [1]. Notably, IMR-1 treatment at 15 mg/kg caused no significant weight loss or other visible signs of adverse effects in treated mice, whereas γ-secretase inhibitors are clinically associated with dose-limiting gastrointestinal toxicity [2]. RT-qPCR analysis of excised tumors confirmed that IMR-1 decreased expression of Notch target genes HES1, HEYL, and NOTCH3 [3].

In Vivo PDX Model
Head-to-head
IMR-1 (15 mg/kg): tumor growth suppression comparable to DAPT (20 mg/kg); no significant weight loss reported
Reported in vivo model-response endpoint context
EAC PDX models; 24-day study
Patient-derived xenograft Esophageal adenocarcinoma In vivo tolerability Tumor growth inhibition

Notch-Dependent Cancer Cell Selectivity

IMR-1 selectively inhibits colony formation in Notch-dependent cell lines while sparing Notch-independent lines. At concentrations of 15 and 45 μM, IMR-1 inhibited colony formation in Notch-dependent SUM149, SUM159, and HT-1080 cells but showed no inhibitory effect on Notch-independent T47D, MCF-7, and H23 cell lines [1]. This selectivity profile contrasts with γ-secretase inhibitors, which affect both Notch-dependent and certain Notch-independent lines due to off-target effects on other γ-secretase substrates [2].

Cell Line Selectivity
Cross-study comparable
Inhibits SUM149, SUM159, HT-1080; spares T47D, MCF-7, H23
Supports cell-line dependency screening
Colony formation assay, 15–45 μM
Colony formation assay Notch-dependent cell lines Selective growth inhibition Cancer cell line panel

NICD-CSL Interface Binding Characterization

Computational docking and structural modeling predict that IMR-1 binds within a cavity formed at the interface between the ANK repeats of the Notch intracellular domain (NICD) and CSL (RBP-Jκ) on the HES1 promoter [1]. Predicted interactions involve NICD residues Arg2061 and Arg2071, and CSL residues Gln362, Asn363, Gly384, and Met126, positioning IMR-1 to sterically prevent Maml1 from engaging the NICD-CSL complex [2]. Surface plasmon resonance (SPR) confirmed that IMR-1 binds to the Notch1 intracellular domain with a Kd of 11 μM [3].

NICD-CSL Binding
Supporting evidence
Kd 11 μM (IMR-1); Kd 2.9 μM (IMR-1A) by SPR
Supports binding-site mapping and SAR studies
Predicted NICD-CSL interface; computational docking
Protein-protein interaction NICD-CSL interface Binding site mapping Computational docking

IMR-1 Research Applications


Transcriptional vs. Proteolytic Notch Regulation

Use IMR-1 when experimental objectives require selective inhibition of Notch-mediated transcription without perturbing NICD release or γ-secretase activity. Unlike DAPT and other γ-secretase inhibitors, IMR-1 does not affect Notch1 promoter occupancy or cellular NICD levels, enabling clean interpretation of transcriptional complex-specific effects [1]. This application is particularly valuable for chromatin immunoprecipitation (ChIP) studies examining Maml1 recruitment dynamics and for transcriptomic comparisons between upstream versus downstream Notch pathway blockade [2].

Long-Term In Vivo Xenograft Studies

Select IMR-1 for extended in vivo efficacy studies in patient-derived xenograft models where γ-secretase inhibitor-associated gastrointestinal toxicity would confound results. IMR-1 administered at 15 mg/kg achieves tumor growth suppression comparable to DAPT (20 mg/kg) without causing observable weight loss or adverse effects [1]. The prodrug undergoes intracellular activation to IMR-1A, providing sustained target engagement with a 50-fold potency enhancement over the parent compound [2].

Notch-Dependency Validation in Cell Line Panels

Employ IMR-1 as a chemical probe to discriminate Notch-dependent from Notch-independent cancer cell lines. IMR-1 selectively inhibits colony formation in SUM149, SUM159, and HT-1080 (Notch-dependent) while sparing T47D, MCF-7, and H23 (Notch-independent) at 15-45 μM concentrations [1]. This selectivity profile makes IMR-1 superior to pan-γ-secretase inhibitors for establishing pathway addiction in novel cell models [2].

SAR Studies of Notch Transcriptional Complex

Utilize IMR-1 as a reference scaffold for medicinal chemistry optimization of Notch transcription inhibitors. The compound's predicted binding mode at the NICD-CSL interface (involving NICD Arg2061/Arg2071 and CSL Gln362/Asn363/Gly384/Met126) provides a validated starting point for rational design [1]. Derivatives such as NADI-351 demonstrate that potency enhancements of 15-fold relative to IMR-1 are achievable through structure-guided optimization, establishing IMR-1 as a benchmark for comparative SAR studies [2].

Application
Selection Property
Validation Focus
Notch transcriptional regulation studies
Mechanism-specific transcription inhibition
ChIP-based Maml1 recruitment validation
In vivo Notch-dependent tumor model studies
Sustained target engagement with tolerability monitoring
Tumor growth and target gene suppression endpoints
Cell-line Notch-dependency screening
Selective growth inhibition in Notch-dependent lines
Colony formation assays across cell panel
Notch transcription inhibitor SAR
Reported NICD-CSL binding interface
Binding affinity and computational docking

Technical Documentation Hub

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31 linked technical documents
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